molecular formula C10H8N2O2 B8615965 Quinazolin-6-yl-acetic acid

Quinazolin-6-yl-acetic acid

Cat. No. B8615965
M. Wt: 188.18 g/mol
InChI Key: VWWJWAZKMFRKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030305B2

Procedure details

Sodium hydroxide [2M] (0.77 mL) was added to a solution of 2-quinazolin-6-yl-malonic acid diethyl ester (0.20 g, 0.77 mmol) in methanol (10 mL) and stirred at room temperature for several hours. The reaction was evaporated, ethyl acetate was added and then 1N HCl was added dropwise until the compound went into the organic layer. The organic layer was evaporated to give 0.123 g (85%) of quinazolin-6-yl -acetic acid.
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
2-quinazolin-6-yl-malonic acid diethyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:23])[CH:7]([C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][N:17]=[CH:16]2)C(OCC)=O)C>CO>[N:19]1[C:20]2[C:15](=[CH:14][C:13]([CH2:7][C:6]([OH:23])=[O:5])=[CH:22][CH:21]=2)[CH:16]=[N:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.77 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-quinazolin-6-yl-malonic acid diethyl ester
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C=1C=C2C=NC=NC2=CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
ADDITION
Type
ADDITION
Details
1N HCl was added dropwise until the compound
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=CC(=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.123 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.